molecular formula C12H22O2 B12463229 Hex-3-en-1-yl hexanoate CAS No. 84434-19-5

Hex-3-en-1-yl hexanoate

Cat. No.: B12463229
CAS No.: 84434-19-5
M. Wt: 198.30 g/mol
InChI Key: RGACQXBDYBCJCY-UHFFFAOYSA-N
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Description

cis-3-Hexenyl hexanoate: is an ester compound known for its pleasant fruity aroma, reminiscent of apples and pears. It is naturally found in various fruits such as pineapples, melons, apples, pears, and passion fruits, as well as in flowers like narcissus . This compound is widely used in the flavor and fragrance industry to impart a fresh, green, and fruity note to products.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-3-Hexenyl hexanoate can be synthesized through the esterification of hexanoic acid with cis-3-hexenol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or a strong acid ion-exchange resin, under reflux conditions . The reaction proceeds as follows:

Hexanoic acid+cis-3-Hexenolcis-3-Hexenyl hexanoate+Water\text{Hexanoic acid} + \text{cis-3-Hexenol} \rightarrow \text{cis-3-Hexenyl hexanoate} + \text{Water} Hexanoic acid+cis-3-Hexenol→cis-3-Hexenyl hexanoate+Water

Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of strong acid ion-exchange resins as catalysts is preferred due to their reusability and ease of separation from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: cis-3-Hexenyl hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

cis-3-Hexenyl hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-Hexenyl hexanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity aroma. At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Uniqueness: cis-3-Hexenyl hexanoate stands out due to its unique combination of fruity and green notes, making it highly desirable in the creation of complex fragrance and flavor profiles. Its natural occurrence in a variety of fruits and flowers also adds to its appeal as a natural ingredient in the industry .

Properties

IUPAC Name

hex-3-enyl hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGACQXBDYBCJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047561
Record name Hex-3-en-1-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84434-19-5
Record name 3-Hexen-1-yl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84434-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hex-3-en-1-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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